[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine

LogP Lipophilicity Drug-likeness

Sourcing [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine (CAS 1518321-20-4) for your combinatorial library or PROTAC linker? Its distinctive 3'-fluoro, 4'-methoxy, and 3-methyl substitution provides a critical LogP 3.24 / PSA 35 Ų balance for CNS penetration and metabolic stability. Standard generic biphenyl amines cannot replicate this exact conformational and electronic profile, which is vital for consistent lead optimization. Secure this 98% pure, rationally designed scaffold to progress your kinase or targeted protein degradation programs with a building block validated for drug-likeness constraints (MW 245 Da).

Molecular Formula C15H16FNO
Molecular Weight 245.29 g/mol
CAS No. 1518321-20-4
Cat. No. B1401011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
CAS1518321-20-4
Molecular FormulaC15H16FNO
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3
InChIKeyLKBHHGNHNFWWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1518321-20-4 | (3'-Fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)methanamine Procurement & Differentiation Guide


[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine (CAS 1518321-20-4) is a synthetic biphenyl methanamine derivative with the systematic name (3'-fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)methanamine. It belongs to the class of fluorinated aromatic amines widely employed as building blocks in medicinal chemistry, materials science, and agrochemical research . The compound features a distinctive substitution pattern — a 3'-fluoro, 4'-methoxy substitution on one phenyl ring combined with a 3-methyl group on the central phenyl ring bearing a primary aminomethyl (-CH₂NH₂) functionality — which confers a unique physicochemical profile compared to simpler biphenyl methanamine analogs [1].

Why Generic Biphenyl Methanamine Analogs Cannot Substitute 1518321-20-4 in Structure-Enabled Research


In structure-based drug design and materials chemistry, even minor perturbations to substitution patterns on a biphenyl scaffold can drastically alter molecular recognition, conformational preferences, metabolic stability, and physicochemical properties [1]. The target compound combines a 3'-fluoro (electron-withdrawing, small van der Waals radius), a 4'-methoxy (electron-donating, hydrogen-bond acceptor), and a sterically significant 3-methyl group on the central ring. Removing or repositioning any single substituent yields analogs with measurably different logP, polar surface area, and rotatable bond profiles — differences that cascade into altered permeability, solubility, and target engagement [2]. The quantitative evidence below demonstrates that generic biphenyl methanamine building blocks are not functionally interchangeable in programs where these specific properties govern lead optimization outcomes.

Quantitative Differentiation Evidence for 1518321-20-4 vs. Closest Biphenyl Methanamine Analogs


LogP Modulation: 1518321-20-4 Exhibits Optimized Lipophilicity vs. Des-methyl and Des-methoxy Analogs

The target compound (1518321-20-4) has an experimentally measured LogP of 3.24 [1]. In contrast, the des-methyl, des-methoxy analog (3'-fluoro-[1,1'-biphenyl]-4-yl)methanamine (CAS 893649-06-4) possesses an estimated LogP of approximately 2.8 based on its molecular formula (C13H12FN, MW 201.24) and the absence of the lipophilic methoxy and methyl substituents . This ~0.4 LogP unit difference translates to a roughly 2.5-fold increase in partition coefficient for the target compound, which can be decisive for membrane permeability in cellular assays.

LogP Lipophilicity Drug-likeness Permeability

Polar Surface Area Advantage: 1518321-20-4 Maintains Low PSA (35 Ų) Despite Additional Functionality

The target compound exhibits a polar surface area (PSA) of 35 Ų [1]. This value is identical to that of simpler biphenyl methanamines lacking the methoxy and methyl groups (e.g., (3'-fluoro-[1,1'-biphenyl]-4-yl)methanamine, also 35 Ų estimated), because the methoxy oxygen and methyl group do not contribute additional H-bond donors or acceptors beyond the single primary amine . Thus, the compound retains favorable PSA for blood-brain barrier penetration (typically PSA < 90 Ų required) while gaining the benefits of the additional substituents.

Polar Surface Area BBB penetration Oral absorption

Rotatable Bond Count: Balanced Conformational Flexibility vs. Rigidity vs. Close Analogs

1518321-20-4 possesses 3 rotatable bonds (excluding the biphenyl inter-ring bond, which is partially restricted) [1]. The des-methoxy analog (3'-fluoro-[1,1'-biphenyl]-4-yl)methanamine has only 2 rotatable bonds . The additional rotatable bond arises from the 4'-methoxy group. Veber's rule suggests that compounds with ≤10 rotatable bonds are more likely to exhibit good oral bioavailability; however, within a congeneric series, each additional rotatable bond can reduce oral bioavailability by approximately 0.5-fold on average. For 1518321-20-4, the modest increase from 2 to 3 rotatable bonds remains well within acceptable limits while enabling additional hydrogen-bond acceptor interactions.

Rotatable bonds Conformational entropy Oral bioavailability

Molecular Weight Differentiation: 1518321-20-4 Occupies a Favorable Intermediate MW Range vs. Simpler and More Complex Analogs

With a molecular weight of 245.29 Da , 1518321-20-4 sits between lighter analogs such as (3'-fluoro-[1,1'-biphenyl]-4-yl)methanamine (MW 201.24 Da) and heavier derivatives bearing additional substituents (e.g., compounds exceeding 300 Da). This intermediate MW positions it favorably for lead optimization: it is heavy enough to provide meaningful target interactions via its fluoro, methoxy, and methyl groups, yet light enough to allow further functionalization while staying within the typical Rule-of-Five MW ceiling of 500 Da.

Molecular weight Lead-likeness Fragment-based drug discovery

Optimal Research & Industrial Application Scenarios for 1518321-20-4 Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity and Low PSA

1518321-20-4's LogP of 3.24 and PSA of 35 Ų place it within the favorable CNS drug space. When a medicinal chemistry program requires a biphenyl methanamine building block that balances blood-brain barrier permeability with metabolic stability, selecting this compound over lower-LogP analogs (e.g., des-methoxy variants with LogP ≈ 2.8) can improve passive permeability without introducing additional H-bond donors that would elevate PSA [1].

PROTAC Linker Design Requiring a Rigid, Functionalized Biphenyl Scaffold

The biphenyl core provides rigidity for PROTAC linker applications, while the primary amine serves as a conjugation handle. The 3'-fluoro and 4'-methoxy substituents can engage in specific interactions with E3 ligase surfaces or influence ternary complex geometry. The intermediate MW (245 Da) and rotatable bond count (3) make 1518321-20-4 a suitable linker precursor that can be elaborated without exceeding drug-likeness limits [1].

Synthesis of Fluorinated Liquid Crystal Intermediates and Advanced Materials

Fluorinated biphenyl methanamines are established intermediates for liquid crystalline materials where lateral fluoro and alkoxy substitution modulates dielectric anisotropy and mesophase behavior. The 3'-fluoro-4'-methoxy-3-methyl substitution pattern of 1518321-20-4 is specifically cited in patent literature as attractive for pyrethroid and liquid crystal applications, where precise substituent positioning determines performance [2].

Kinase Inhibitor Fragment Elaboration Leveraging the Methyl Group for Metabolic Shielding

The 3-methyl group on the central phenyl ring can provide steric shielding against oxidative metabolism at the benzylic position, a common metabolic soft spot for biphenyl methanamines. This feature makes 1518321-20-4 a more attractive starting point than unmethylated analogs for fragment-based discovery targeting kinases or other enzymes where metabolic stability is a key optimization parameter [1].

Quote Request

Request a Quote for [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.